

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-methylquinoline-6-carboxylic acid

Cat. No.: B1278056

[Get Quote](#)

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the biological activities associated with quinoline carboxylic acid derivatives, with a particular focus on analogs structurally related to **4-Amino-2-methylquinoline-6-carboxylic acid**. While specific research on this exact molecule is limited, the broader class of quinoline carboxylic acids has been extensively studied, revealing potent inhibitory effects against key therapeutic targets. This document delves into their roles as inhibitors of dihydroorotate dehydrogenase (DHODH) and various receptor tyrosine kinases, their anticancer properties, and other significant biological actions. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are provided to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction to the Quinoline Carboxylic Acid Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have long captured the attention of medicinal chemists.^[1] Their structural motif is present in both natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimalarial, and antimicrobial activities.^{[1][2]} The inclusion of a carboxylic acid functional group, particularly at positions 4 or 6, often plays a crucial role in the

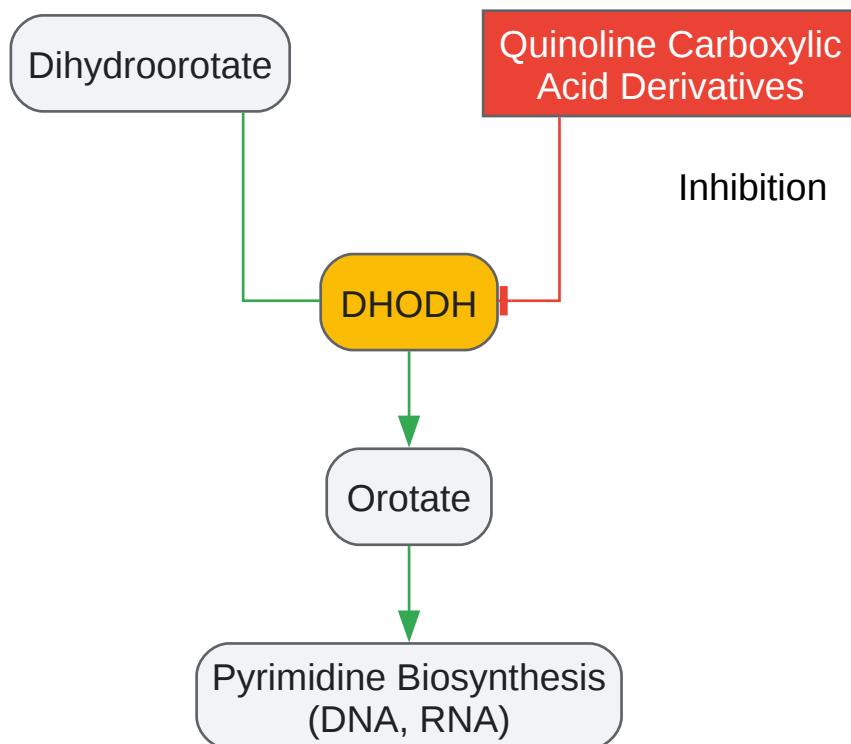
compound's interaction with biological targets, for instance, by forming key salt bridges or hydrogen bonds within enzyme active sites.^[3]

This guide focuses on the biological activities of derivatives of 4-amino-2-methylquinoline, with a specific interest in the 6-carboxylic acid substituted variant. Although literature specifically detailing the biological profile of **4-Amino-2-methylquinoline-6-carboxylic acid** is not abundant, extensive research on structurally similar quinoline-4-carboxylic acids and 2-arylquinoline-4-carboxylic acids provides a strong foundation for understanding its potential therapeutic applications. These related compounds have emerged as potent inhibitors of critical enzymes involved in cancer and inflammatory diseases.

Key Biological Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A significant body of research has identified quinoline carboxylic acid derivatives as potent inhibitors of human dihydroorotate dehydrogenase (DHODH).^{[3][4]} DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, DHODH represents a critical target for anticancer and immunosuppressive therapies.^{[3][5]}

Mechanism of Action


Quinoline-based DHODH inhibitors, such as brequinar and its analogs, typically bind to a hydrophobic pocket near the ubiquinone binding site of the enzyme.^[3] The carboxylic acid moiety is often essential for activity, forming a salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the active site.^[3] Structure-activity relationship (SAR) studies have led to the development of highly potent analogs with IC₅₀ values in the nanomolar range.^{[4][5]}

Quantitative Data: DHODH Inhibition and Cellular Activity

The following table summarizes the inhibitory activity of several key quinoline-4-carboxylic acid analogs against human DHODH and their cytotoxic effects on cancer cell lines.

Compound ID	R1 Substituent	R2 Substituent	DHODH IC50 (nM)	HCT-116 IC50 (μM)	MIA PaCa-2 IC50 (μM)	Reference
3	4-Fluorophenyl	H	250 ± 110	-	-	[3]
29	2'-Chloro-4'-fluorophenyl	H	-	Potent	Potent	[3]
41	3'-Fluoro-5'-methoxyphenyl	CH3	9.71 ± 1.4	-	-	[3][5]
43	3',5'-Difluorophenyl	CH3	26.2 ± 1.8	-	-	[3][5]
46	3'-Fluoro-5'-methoxyphenyl	(1,7-Naphthyridine core)	28.3 ± 3.3	-	-	[3][5]

Signaling Pathway Visualization

[Click to download full resolution via product page](#)

Caption: Inhibition of DHODH by quinoline derivatives blocks pyrimidine synthesis.

Experimental Protocol: DHODH Inhibition Assay

This protocol describes a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.

1. Reagents and Materials:

- Recombinant human DHODH enzyme
- Dihydroorotate (DHO), substrate
- Coenzyme Q10 (CoQ10) or Decylubiquinone, electron acceptor
- 2,6-dichloroindophenol (DCIP), colorimetric indicator
- Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

- Test compounds (e.g., **4-Amino-2-methylquinoline-6-carboxylic acid** analogs) dissolved in DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 600 nm

2. Procedure:

- Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
- In a 96-well plate, add 2 μ L of the diluted test compound solution to each well. For control wells, add 2 μ L of DMSO.
- Add 100 μ L of assay buffer containing DHODH enzyme, CoQ10, and DCIP to each well. The final concentrations should be optimized, but typical values are 5-10 nM DHODH, 100 μ M CoQ10, and 60 μ M DCIP.
- Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
- Initiate the reaction by adding 100 μ L of assay buffer containing the substrate, DHO (e.g., 200 μ M final concentration).
- Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) at room temperature. The reduction of DCIP by the enzymatic reaction leads to a loss of color.
- The rate of reaction is calculated from the linear portion of the kinetic curve.

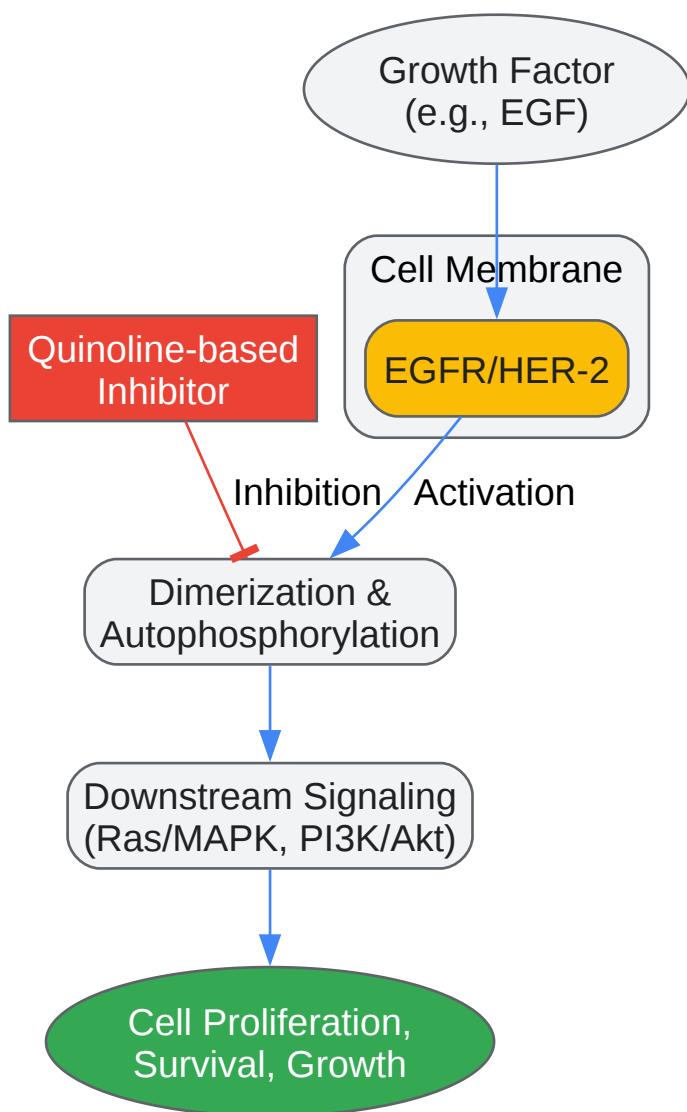
3. Data Analysis:

- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 - $$\% \text{ Inhibition} = 100 * (1 - (\text{Rate}_{\text{sample}} / \text{Rate}_{\text{control}}))$$
- Plot the percent inhibition against the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticancer and Cytotoxic Activity

The antiproliferative properties of quinoline derivatives have been extensively documented against a wide range of human cancer cell lines.^{[6][7]} The mechanisms underlying this activity are diverse and include the inhibition of receptor tyrosine kinases (RTKs), induction of apoptosis, and cell cycle arrest.^{[6][8]}


Mechanisms of Anticancer Activity

- EGFR/HER-2 Inhibition: Certain quinoline derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key drivers in many solid tumors, particularly breast and lung cancers.^[8]
- Bcr-Abl and Src Kinase Inhibition: 4-aminoquinoline derivatives like bosutinib are approved for the treatment of chronic myelogenous leukemia due to their ability to inhibit Bcr-Abl and Src kinases.^[6]
- Induction of Apoptosis: Studies have shown that active compounds can induce apoptosis by modulating the expression of key regulatory proteins, such as activating caspases and Bax while downregulating the anti-apoptotic protein Bcl-2.^[8]
- Cell Cycle Arrest: Some 2-morpholino-4-anilinoquinoline compounds have been shown to cause G0/G1 cell cycle arrest in HepG2 liver cancer cells.^[6]

Quantitative Data: In Vitro Anticancer Activity

Compound ID	Derivative Type	Cancer Cell Line	Activity Metric	Value	Reference
3c	2-morpholino-4-anilinoquinoline	HepG2	IC50	11.42 μ M	[6]
3d	2-morpholino-4-anilinoquinoline	HepG2	IC50	8.50 μ M	[6]
3e	2-morpholino-4-anilinoquinoline	HepG2	IC50	12.76 μ M	[6]
5a	Quinoline-based	MCF-7 (Breast)	GI50	25-82 nM	[8]
5a	Quinoline-based	A-549 (Lung)	GI50	25-82 nM	[8]
5a	Quinoline-based	EGFR Kinase	IC50	71 nM	[8]
5a	Quinoline-based	HER-2 Kinase	IC50	31 nM	[8]
7c	2-oxo-1,2-dihydroquinoline	MCF-7 (Breast)	IC50	1.73 μ g/mL	[9]

Signaling Pathway Visualization

[Click to download full resolution via product page](#)

Caption: Quinoline inhibitors block EGFR/HER-2 signaling to halt cell proliferation.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[\[10\]](#)

1. Reagents and Materials:

- Human cancer cell line (e.g., HepG2, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- Phosphate-buffered saline (PBS)
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate for 24 hours to allow cells to attach.
- Prepare serial dilutions of the test compounds in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
- Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).^[6]
- After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
- Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.

- Measure the absorbance (OD) of each well at 570 nm using a microplate reader.

3. Data Analysis:

- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
 - $\% \text{ Viability} = 100 * (\text{OD}_{\text{sample}} / \text{OD}_{\text{control}})$
- Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Other Notable Biological Activities

Beyond DHODH and kinase inhibition, the quinoline carboxylic acid scaffold has been explored for other therapeutic applications.

- SIRT3 Inhibition: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that is a potential therapeutic target for certain cancers.[11]
- COX-2 Inhibition: A series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl pharmacophore were designed as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential as anti-inflammatory agents.[2]
- MRP2 Inhibition: Quinoline analogs have been synthesized to act as inhibitors of Multidrug Resistance Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter involved in cancer drug resistance.[10]
- Antimicrobial Activity: The quinoline core is historically significant for its antimicrobial properties, and various derivatives continue to be evaluated against bacterial and fungal strains.[12][13]

Synthesis of Quinoline Carboxylic Acids

The synthesis of the quinoline core is well-established, with several classic named reactions being commonly employed. The choice of reaction often depends on the desired substitution pattern.

Common Synthetic Routes

- Pfitzinger Reaction: This is a versatile method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of an isatin with an α -methylene carbonyl compound in the presence of a base.[\[1\]](#)[\[3\]](#)
- Doebner Reaction: This reaction synthesizes 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[\[2\]](#)[\[12\]](#)
- Suzuki Coupling: To achieve greater structural diversity, modern approaches often involve synthesizing a halogenated quinoline core, which then undergoes palladium-catalyzed Suzuki coupling with various boronic acids to introduce different substituents.[\[3\]](#)

General Synthesis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity | MDPI [mdpi.com]
- 10. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Audience: Researchers, scientists, and drug development professionals.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278056#4-amino-2-methylquinoline-6-carboxylic-acid-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com